molecular formula C10H7BrClN B8344627 7-Bromo-4-chloro-5-methylquinoline

7-Bromo-4-chloro-5-methylquinoline

Cat. No. B8344627
M. Wt: 256.52 g/mol
InChI Key: ALHVDLBGYKUSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012443B2

Procedure details

To a vial charged with a mixture of 7-bromo-5-methylquinolin-4-ol and 5-bromo-7-methylquinolin-4-ol (0.09 g, 0.378 mmol) was added acetonitrile (1.890 ml) followed by the addition of POCl3 (0.035 ml, 0.378 mmol). The mixture was heated to 90° C. for 1.5 hr. The mixture was dried under reduced pressure and the crude residue purified with a 25 g Interchim HP spherical silica column (15 μm spherical) (0 to 50%, 10% DCM throughout) providing adequate separation of regioisomers. The major, first eluting isomer was isolated cleanly to yield 7-bromo-4-chloro-5-methylquinoline (48 mg, 0.187 mmol, 49.5% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.02 (s, 4H) 7.46 (d, J=4.69 Hz, 1H) 7.50 (dd, J=2.01, 0.93 Hz, 1H) 8.15-8.19 (m, 1H) 8.67 (d, J=4.70 Hz, 1H). m/z (ESI) 256.1 (M+H)+.
Name
7-bromo-5-methylquinolin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-7-methylquinolin-4-ol
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.035 mL
Type
reactant
Reaction Step Two
Quantity
1.89 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[C:4]([CH3:13])[CH:3]=1.BrC1C=C(C)C=C2C=1C(O)=CC=N2.O=P(Cl)(Cl)[Cl:29]>C(#N)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:29])=[CH:7][CH:8]=[N:9]2)=[C:4]([CH3:13])[CH:3]=1

Inputs

Step One
Name
7-bromo-5-methylquinolin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C2C(=CC=NC2=C1)O)C
Name
5-bromo-7-methylquinolin-4-ol
Quantity
0.09 g
Type
reactant
Smiles
BrC1=C2C(=CC=NC2=CC(=C1)C)O
Step Two
Name
Quantity
0.035 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
1.89 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue purified with a 25 g Interchim HP spherical silica column (15 μm spherical) (0 to 50%, 10% DCM throughout)
CUSTOM
Type
CUSTOM
Details
providing adequate
CUSTOM
Type
CUSTOM
Details
separation of regioisomers
CUSTOM
Type
CUSTOM
Details
The major, first eluting isomer was isolated cleanly

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2C(=CC=NC2=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.187 mmol
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.